Iron dodecacarbonyl

Nanoparticle Synthesis Material Science Precursor Safety

Specifying the wrong iron carbonyl risks safety incidents, poor solubility, or failed reactions. Fe(CO)₅ is a toxic liquid; Fe₂(CO)₉ has extremely low solubility. Triiron dodecacarbonyl (Fe₃(CO)₁₂) solves these issues: • **Safe handling**: Non-volatile dark green solid stabilized with 5-10% methanol. No liquid toxicity hazards. • **Superior catalytic activity**: Higher CO/H₂ conversion than Fe(CO)₅ or Fe₂(CO)₉ for Fischer-Tropsch. • **Unique reactivity**: C₂ᵥ cluster geometry with bridging CO ligands-not interchangeable with Ru₃(CO)₁₂ or Os₃(CO)₁₂.

Molecular Formula C12H2Fe3O12
Molecular Weight 505.67 g/mol
Cat. No. B12063169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron dodecacarbonyl
Molecular FormulaC12H2Fe3O12
Molecular Weight505.67 g/mol
Structural Identifiers
SMILES[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2]
InChIInChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2
InChIKeyQKQDOULBEQSQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fe₃(CO)₁₂ Baseline Overview


Triiron dodecacarbonyl (Fe₃(CO)₁₂, CAS 17685-52-8) is a trinuclear, neutral metal carbonyl cluster that was the first metal carbonyl cluster ever synthesized. It belongs to the broader class of iron carbonyls, which also includes the mononuclear iron pentacarbonyl (Fe(CO)₅) and the dinuclear diiron nonacarbonyl (Fe₂(CO)₉). As a dark green crystalline solid with a density of approximately 2.0 g/cm³ and a decomposition point of 140-165°C, it is distinct from its liquid counterpart, Fe(CO)₅, and is typically stabilized with 5-10% methanol for improved handling [1]. Its molecular structure features a triangular Fe₃ core where two of the Fe-Fe edges are bridged by carbonyl (CO) ligands (C₂ᵥ symmetry), a unique geometry among its group 8 trinuclear analogs [2][3]. This structural feature underpins its unique reactivity and differentiates it from other iron carbonyls and related clusters.

Solid-state precursor: Non-volatile, safer-handling alternative to Fe(CO)₅
Amine-solubilized form supports solution-phase nanoparticle synthesis

Why Fe₃(CO)₁₂ Cannot Be Substituted


The procurement of a generic "iron carbonyl" or even a related cluster compound is a high-risk strategy for advanced material and catalytic applications due to profound differences in physical state, stability, reactivity, and safety profiles. Triiron dodecacarbonyl is a solid, whereas its most common alternative, iron pentacarbonyl (Fe(CO)₅), is a volatile, highly toxic liquid that poses significant handling and stoichiometric control challenges [1][2]. While Fe₂(CO)₉ is also a solid, it suffers from extremely poor solubility, limiting its utility in solution-phase processes [2]. Furthermore, Fe₃(CO)₁₂ exhibits a unique C₂ᵥ cluster geometry with bridging CO ligands, which imparts a distinct reactivity pathway compared to the more symmetric D₃ₕ structures of its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, leading to different product distributions in catalytic and organometallic synthesis [3]. These are not interchangeable commodities; the selection of a specific iron carbonyl precursor or catalyst is a critical experimental parameter that directly dictates reaction outcomes, safety, and scalability.

Fe₃(CO)₁₂ (Target)
Potential Substitute
Physical Form
Crystalline solid
Volatile liquid (Fe(CO)₅)
Solubility Control
Amine-adduct forms soluble species
Poor solubility persists (Fe₂(CO)₉)
Cluster Geometry
C₂ᵥ with bridging CO
D₃ₕ terminal CO (Ru₃/Os₃)
These differences may shift reactivity, solubility, and process safety; direct substitution requires validation.

Fe₃(CO)₁₂ Performance Benchmarks


Solid vs. Liquid Precursor Safety

Fe₃(CO)₁₂ is an easy-to-handle solid at room temperature, directly contrasting with the volatile, highly toxic, and pyrophoric liquid Fe(CO)₅. This solid-state property drastically reduces the risk of uncontrolled decomposition and inhalation, a major safety and process control limitation for Fe(CO)₅. A direct comparative study established Fe₃(CO)₁₂ as a safer, non-volatile replacement that yields nanoparticles of similar quality [1]. The volatility is evidenced by the respective boiling points: Fe(CO)₅ boils at 103 °C, whereas Fe₃(CO)₁₂ decomposes at 140-165 °C without vaporization .

Precursor Safety
Head-to-head
Crystalline solid vs volatile liquid (Fe(CO)₅)
Supports safer-handling precursor selection
Data to verify; decomposition at 140–165°C
Nanoparticle Synthesis Material Science Precursor Safety

Solubility Enhancement via Amine Adducts

While both Fe₃(CO)₁₂ and Fe₂(CO)₉ are solids, the former can be rendered fully soluble in common high-boiling-point solvents (e.g., octadecene) by reaction with an amine, a critical step for solution-phase nanoparticle synthesis. The same amine treatment does not resolve the poor solubility of Fe₂(CO)₉, rendering it less versatile for similar applications [1]. This method generates non-volatile anionic iron carbonyl species from Fe₃(CO)₁₂ in situ, enabling controlled thermolysis.

Solubility Control
Head-to-head
Fully soluble after amine vs poorly soluble (Fe₂(CO)₉)
Enables solution-phase nanoparticle synthesis
Amine adduct formation in high-boiling solvent
Nanoparticle Synthesis Precursor Engineering Solution-Phase Chemistry

CO/H₂ Catalytic Activity

A systematic study on the catalytic activity of iron carbonyls for CO/H₂ reactions established a clear hierarchy of activity: Fe(CO)₅ < Fe₂(CO)₉ < Fe₃(CO)₁₂. This demonstrates that Fe₃(CO)₁₂ is the most active pre-catalyst among the three neutral binary iron carbonyls in this important class of reactions, which are relevant to Fischer-Tropsch synthesis and the production of hydrocarbons [1].

Catalytic Activity
Reported rank
Fe₃(CO)₁₂ > Fe₂(CO)₉ > Fe(CO)₅
Reported highest activity in CO/H₂ tested series
Exact conditions require source review
CO Hydrogenation Catalysis Fischer-Tropsch

C₂ᵥ vs. D₃ₕ Cluster Geometry

Fe₃(CO)₁₂ possesses a unique C₂ᵥ molecular symmetry with two bridging CO ligands across an Fe-Fe bond. In stark contrast, its heavier group 8 analogs, Ru₃(CO)₁₂ and Os₃(CO)₁₂, adopt a D₃ₕ symmetric structure where all twelve CO ligands are terminal [1][2]. This structural disparity leads to fundamentally different reactivity patterns, including ligand substitution kinetics and fragmentation pathways. Density functional theory (DFT) calculations confirm the C₂ᵥ structure of Fe₃(CO)₁₂ is the global minimum, whereas it is a higher-energy isomer for the Ru and Os analogs [2].

Cluster Geometry
Class-level inference
C₂ᵥ (bridging CO) vs D₃ₕ (terminal CO) for Ru/Os
Distinct structure may lead to different reactivity pathways
DFT and XRD data support C₂ᵥ as global minimum
Organometallic Chemistry Cluster Chemistry Reaction Mechanisms

Fe₃(CO)₁₂ Key Applications


Iron Nanoparticle Synthesis

For research groups and companies synthesizing well-defined Fe, Fe-Co, or Fe-Pt nanoparticles, Fe₃(CO)₁₂ is a superior precursor choice over the industry standard Fe(CO)₅. As a non-volatile solid, it eliminates the severe safety hazards and stoichiometric control issues associated with Fe(CO)₅, enabling safer scale-up and more reproducible nanoparticle quality [1]. Its ability to be solubilized via amine treatment further distinguishes it from the poorly soluble Fe₂(CO)₉ [1].

Fischer-Tropsch Synthesis Catalyst

In the development of catalysts for CO hydrogenation, including Fischer-Tropsch processes to produce synthetic fuels and chemicals, Fe₃(CO)₁₂ is a high-activity pre-catalyst. Comparative studies have shown its catalytic activity in CO/H₂ reactions surpasses that of both Fe(CO)₅ and Fe₂(CO)₉, making it the most promising iron carbonyl precursor for generating highly active supported iron catalysts [2].

Organometallic Cluster Synthesis

Fe₃(CO)₁₂ is an essential reagent in organometallic chemistry for synthesizing more complex iron clusters and heterometallic compounds. Its unique C₂ᵥ structure with bridging CO ligands provides a specific and reactive Fe₃ framework that can be functionalized, leading to reaction pathways not accessible with Ru₃(CO)₁₂ or Os₃(CO)₁₂. This is critical for accessing novel complexes with tailored properties for catalysis and materials science [3][4].

Hydrogenase Model Complexes

In bioinorganic and biomimetic chemistry, Fe₃(CO)₁₂ serves as a valuable precursor for synthesizing model complexes of the active sites of [FeFe]-hydrogenase enzymes. These enzymes are highly efficient catalysts for hydrogen production. The cluster nature of Fe₃(CO)₁₂ provides a convenient entry point for constructing the diiron subsite models that are central to understanding and mimicking biological hydrogen evolution and uptake [5].

Application
Selection Property
Validation Focus
Iron Nanoparticle Synthesis Research
Non-volatile solid precursor
Nanoparticle quality and scalability review
CO Hydrogenation Catalyst Research
Reported high activity ranking
Catalyst activity and selectivity testing
Organometallic Cluster Precursor
C₂ᵥ geometry with bridging CO
Reaction pathway and product distribution analysis
Hydrogenase Biomimetic Research
Fe₃ cluster entry point
Diiron subsite model formation and H₂ evolution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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